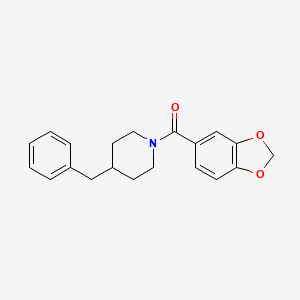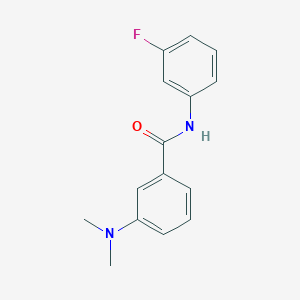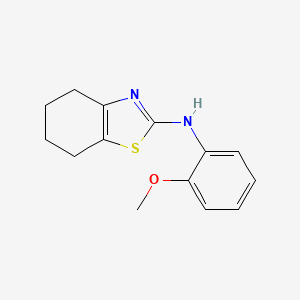![molecular formula C17H26N2O4S B5553104 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide](/img/structure/B5553104.png)
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic structures and incorporating functional groups through reactions such as condensation, amidation, and sulfonation. For instance, Amr et al. (2017) described the synthesis of substituted 4-methoxy-7-methyl-6-(substituted methyl)-5-oxo-5H-furo[3,2-g]-chromene-9-sulfonates, highlighting the versatility of sulfonamide groups in synthetic chemistry (Amr et al., 2017).
Molecular Structure Analysis
The detailed molecular structure of compounds similar to N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide can be elucidated using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. Sarojini et al. (2012) conducted a comprehensive study involving X-ray structural characterization, NBO, and HOMO-LUMO analysis using DFT study, revealing the significance of molecular geometry and electronic distribution in understanding the properties of such molecules (Sarojini et al., 2012).
Chemical Reactions and Properties
The reactivity of N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide is influenced by its functional groups, including the sulfonamide group. Chemical reactions involving this compound can lead to a variety of products, depending on the conditions and reagents used. For example, Evans (2007) explored the double reduction of cyclic sulfonamides, demonstrating the complexity of reactions that such molecules can undergo (Evans, 2007).
Physical Properties Analysis
The physical properties of chemical compounds like N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. Pan and Englert (2013) reported on a new polymorph of a related sulfapyridine derivative, highlighting how solvent-dependent dimorphism can affect physical properties (Pan & Englert, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential applications and limitations of N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide. Research by Chohan et al. (2011) into sulfonamide-derived compounds and their metal complexes offers insights into the chemical versatility and potential reactivity of such structures (Chohan & Shad, 2011).
科学的研究の応用
Antibacterial and Antifungal Properties
Compounds derived from 4-hydroxycoumarin, similar in structural motifs to the specified chemical, have shown significant antibacterial and antifungal activities. These activities were observed against a range of Gram-negative and Gram-positive bacterial strains, as well as against various fungi. For example, specific derivatives have demonstrated potent antibacterial activity against Pseudomonas aeruginosa and Salmonella typhi, and antifungal activity against Microsporum canis and Fusarium solani. These findings indicate the potential of these compounds in addressing infections and contributing to the development of new antimicrobial agents (Chohan, Shaikh, Rauf, & Supuran, 2006).
Enzyme Inhibition for Disease Treatment
Research into sulfonamide derivatives, including structures related to the specified chemical, has explored their utility as enzyme inhibitors. These compounds have been investigated for their ability to inhibit carbonic anhydrases, a family of enzymes involved in various physiological processes. Inhibition of specific carbonic anhydrase isoforms has therapeutic implications, including the treatment of diseases such as glaucoma, epilepsy, and certain types of cancer. Novel compounds have been identified as potent inhibitors of carbonic anhydrase II, demonstrating the potential of these derivatives in drug development and therapeutic applications (Maresca, Temperini, Vu, Pham, Poulsen, Scozzafava, Quinn, & Supuran, 2009).
Antihypertensive and Antiarrhythmic Agents
Sulfonamide derivatives, including those with structural similarities to the compound of interest, have been synthesized and tested for their potential as antihypertensive and antiarrhythmic agents. These studies suggest the possibility of developing new therapeutic agents based on sulfonamide chemistry to manage cardiovascular diseases, highlighting the broad applicability of these compounds in medical research (Amr, Abdalla, Essaouy, Areef, Elgamal, Nassear, & Haschich, 2017).
Environmental Impact and Degradation
Research has also focused on the environmental impact and degradation pathways of sulfonamide antibiotics, with relevance to compounds structurally related to the specified chemical. Studies have identified microbial strategies for the elimination of sulfonamide antibiotics from the environment, underscoring the importance of understanding the environmental fate of these compounds. This research is crucial for developing strategies to mitigate the environmental persistence of sulfonamides and their potential to promote antibiotic resistance (Ricken et al., 2013).
作用機序
The mechanism of action would depend on the intended use of the compound. Many coumarin derivatives have been screened for different biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
特性
IUPAC Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-methylpiperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13-6-8-19(9-7-13)24(20,21)18-11-14-10-15-4-3-5-16(22-2)17(15)23-12-14/h3-5,13-14,18H,6-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTRLFKNYURADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)NCC2CC3=C(C(=CC=C3)OC)OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(6-methoxy-2-naphthyl)methylene]hydrazinecarboxylate](/img/structure/B5553032.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)


![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)


![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)
![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5553135.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)
![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)
